molecular formula C15H31NOS B13146097 3-(Dodecyloxy)propanethioamide

3-(Dodecyloxy)propanethioamide

Cat. No.: B13146097
M. Wt: 273.5 g/mol
InChI Key: SIKJVHRDYVNDEQ-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)propanethioamide is an organic compound with the molecular formula C15H31NOS. It is characterized by a dodecyloxy group attached to a propanethioamide backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)propanethioamide typically involves the reaction of dodecanol with 3-chloropropanethioamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)propanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dodecyloxy)propanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)propanethioamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dodecyloxy)propanamide
  • 3-(Dodecyloxy)propane-1-thiol
  • 3-(Dodecyloxy)propanoic acid

Uniqueness

3-(Dodecyloxy)propanethioamide is unique due to the presence of both a dodecyloxy group and a thioamide group, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H31NOS

Molecular Weight

273.5 g/mol

IUPAC Name

3-dodecoxypropanethioamide

InChI

InChI=1S/C15H31NOS/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15(16)18/h2-14H2,1H3,(H2,16,18)

InChI Key

SIKJVHRDYVNDEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCC(=S)N

Origin of Product

United States

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